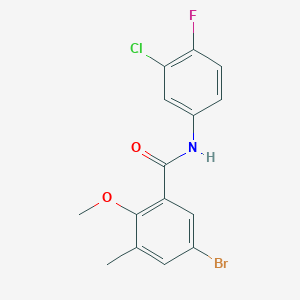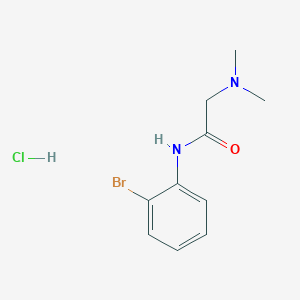![molecular formula C23H32N2O2 B4138263 N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4138263.png)
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide
Vue d'ensemble
Description
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide, also known as ACPD, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ACPD is a potent inhibitor of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which plays a key role in cholesterol metabolism. The inhibition of ACAT by ACPD leads to a decrease in cholesterol esterification and accumulation, making it a promising target for the treatment of hypercholesterolemia and atherosclerosis.
Mécanisme D'action
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide exerts its pharmacological effects by inhibiting the enzyme ACAT, which plays a key role in cholesterol metabolism. ACAT is responsible for the esterification of cholesterol, which is a critical step in the formation of foam cells and the development of atherosclerosis. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide inhibits ACAT by binding to the active site of the enzyme, preventing the esterification of cholesterol and reducing its accumulation in cells.
Biochemical and Physiological Effects:
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide reduces cholesterol accumulation in macrophages, prevents foam cell formation, and reduces the development of atherosclerosis. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide also reduces the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide induces apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide is its potency as an inhibitor of ACAT. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide has been shown to be a highly effective inhibitor of ACAT, making it a valuable tool for studying the role of ACAT in cholesterol metabolism and atherosclerosis. However, one limitation of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide is its solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide. One area of interest is the development of more potent and selective inhibitors of ACAT, which may have improved efficacy and reduced side effects compared to N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide. Another area of interest is the development of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide-based therapies for the treatment of hypercholesterolemia, atherosclerosis, and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide and its potential use in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide has anti-atherosclerotic effects by reducing cholesterol accumulation in macrophages and preventing foam cell formation. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-2-3-7-21(26)24-19-5-4-6-20(11-19)25-22(27)15-23-12-16-8-17(13-23)10-18(9-16)14-23/h4-6,11,16-18H,2-3,7-10,12-15H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWHHVYPSQVMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]phenyl]pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4138184.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B4138193.png)
![N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138201.png)
![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4138215.png)

![2-(1-adamantyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4138227.png)
![6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4138230.png)
![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)

![2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide](/img/structure/B4138248.png)
![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)
![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4138273.png)